2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Description
2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a naphthalene ring, a thiazolidinone ring, and a phenylacetamide group
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(3-methyl-2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C22H19N3O2S/c1-25-21(27)19(14-20(26)23-16-10-3-2-4-11-16)28-22(25)24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13,19H,14H2,1H3,(H,23,26) |
InChI Key |
VJYIBAXRBYPCEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE typically involves a multi-step process. One common method involves the condensation of naphthalen-1-ylamine with 3-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-ol and naphthalene-1-carboxamide share structural similarities.
Thiazolidinones: Compounds such as 3-methyl-4-oxo-1,3-thiazolidine-5-carboxylic acid and its derivatives are structurally related.
Uniqueness
2-[(2E)-3-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-PHENYLACETAMIDE is unique due to its combination of a naphthalene ring, a thiazolidinone ring, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
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